N,N-dimethyl-1,3-benzothiazole-2-carbothioamide
Description
N,N-dimethyl-1,3-benzothiazole-2-carbothioamide: is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a dimethylamino group and a carbothioamide group attached to the benzothiazole ring. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Properties
IUPAC Name |
N,N-dimethyl-1,3-benzothiazole-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-12(2)10(13)9-11-7-5-3-4-6-8(7)14-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEKLOFGAADLRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)C1=NC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1,3-benzothiazole-2-carbothioamide typically involves the reaction of 2-aminobenzothiazole with dimethylamine and carbon disulfide. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is typically purified using industrial-scale chromatography or distillation techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-1,3-benzothiazole-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions and at low temperatures.
Substitution: Halides, alkoxides; reactions are often conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated or alkoxylated benzothiazole derivatives.
Scientific Research Applications
Chemistry: N,N-dimethyl-1,3-benzothiazole-2-carbothioamide is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized as a probe to study enzyme activities and protein interactions. It is also employed in the development of fluorescent dyes and imaging agents for biological assays .
Medicine: The compound has shown potential in medicinal chemistry for the development of new therapeutic agents. It exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug discovery and development .
Industry: In industrial applications, this compound is used as a corrosion inhibitor, rubber accelerator, and in the production of specialty chemicals. Its unique chemical properties make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of N,N-dimethyl-1,3-benzothiazole-2-carbothioamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects .
In industrial applications, the compound acts as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation and degradation. The presence of the dimethylamino and carbothioamide groups enhances its binding affinity to metal surfaces, providing effective corrosion protection .
Comparison with Similar Compounds
2-aminobenzothiazole: A precursor in the synthesis of N,N-dimethyl-1,3-benzothiazole-2-carbothioamide.
Benzothiazole-2-thiol: Another benzothiazole derivative with similar chemical properties.
N-methyl-1,3-benzothiazole-2-carbothioamide: A structurally related compound with a single methyl group instead of a dimethylamino group.
Uniqueness: this compound stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. The presence of both dimethylamino and carbothioamide groups enhances its reactivity and binding affinity, making it a versatile compound for various applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
